4-Phenyl-2-butanol is an organic compound characterized by the molecular formula CHO and a molecular weight of 150.22 g/mol. It appears as a clear, colorless liquid with a floral, aromatic odor reminiscent of peony and mimosa . This compound is known for its solubility in alcohols and oils, while being almost insoluble in water . It has a melting point of 61 °C and a boiling point of 132 °C at 14 mmHg, making it suitable for various chemical applications .
While specific biological activities of 4-Phenyl-2-butanol are not extensively documented, its structural similarity to other phenolic compounds suggests potential applications in biological systems. Research indicates that it can be synthesized via biocatalytic methods, which may enhance its enantioselectivity for pharmaceutical applications .
Several synthesis methods for 4-Phenyl-2-butanol have been explored:
4-Phenyl-2-butanol finds various applications across different fields:
Studies on interaction mechanisms involving 4-Phenyl-2-butanol focus on its catalytic properties and reactivity with other compounds. For instance, research has shown that this compound can be involved in hydrogen transfer reactions, indicating its potential role as a catalyst or reactant in various organic transformations .
Several compounds share structural similarities with 4-Phenyl-2-butanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Phenylethanol | CHO | Simpler structure; primarily used in flavoring |
4-Methylphenyl-2-butanol | CHO | Contains a methyl group; used in similar applications |
3-Phenylpropanol | CHO | Different carbon chain length; less aromatic |
Uniqueness of 4-Phenyl-2-butanol:
4-Phenyl-2-butanol is distinguished by its specific arrangement of functional groups that confer unique reactivity and biological properties compared to similar compounds. Its ability to undergo biocatalytic transformations makes it particularly valuable in synthetic organic chemistry and pharmaceuticals.
4-Phenyl-2-butanol is an organic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 grams per mole [1] [3] [8]. The compound is systematically named 4-phenylbutan-2-ol according to International Union of Pure and Applied Chemistry nomenclature [3] [11]. The Chemical Abstracts Service registry number for the racemic mixture is 2344-70-9 [1] [8] [11].
The structural framework of 4-phenyl-2-butanol consists of a four-carbon aliphatic chain with a hydroxyl functional group attached to the second carbon atom and a phenyl ring substituent attached to the fourth carbon [2] [11]. The simplified molecular-input line-entry system representation is CC(O)CCc1ccccc1, clearly indicating the connectivity between atoms [2] [16]. The International Chemical Identifier string is 1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 [2] [11].
The compound belongs to the class of secondary alcohols, where the hydroxyl group is bonded to a carbon atom that is connected to two other carbon atoms [1] [8]. The presence of both the phenyl aromatic ring system and the secondary alcohol functional group confers unique chemical properties to this molecule [1] [3].
The R-(-)-4-phenyl-2-butanol enantiomer is identified by Chemical Abstracts Service number 39516-03-5 [7] [14]. This enantiomer exhibits an optical rotation of [α]₂₀/D 17.0° when measured at a concentration of 1% in chloroform [7]. The S-(+)-4-phenyl-2-butanol enantiomer carries the Chemical Abstracts Service number 22148-86-3 [15].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the configuration at the chiral center determines the spatial arrangement of substituents [11] [14]. The International Chemical Identifier string for the R-enantiomer includes the stereospecific notation /t9-/m1/s1, indicating the absolute configuration [11] [14].
4-Phenyl-2-butanol exists as a colorless to light yellow oily liquid under standard ambient conditions [1] [8] [13]. The compound exhibits characteristic organoleptic properties, presenting a floral-fruity, herbaceous odor profile [1] [8]. More detailed olfactory analysis describes the scent as floral peony foliage with sweet mimosa heliotrope notes [8].
The liquid nature of this compound at room temperature is consistent with its molecular structure and intermolecular forces [13] [20]. The presence of the hydroxyl group enables hydrogen bonding interactions, while the phenyl ring contributes to van der Waals forces between molecules [1] [8].
The melting point of 4-phenyl-2-butanol has been reported with some variation in the literature. One source indicates a melting point of 61°C [8], while another reports the melting point as not available [5]. Computational predictions using the Joback method estimate the melting point at 274.70 K, equivalent to 1.55°C [4].
Boiling point data shows more consistency across multiple sources, with variations primarily due to different pressure conditions. The following table summarizes the boiling point measurements:
Pressure (mmHg) | Temperature (°C) | Source |
---|---|---|
15 | 123-124 | PubChem [1] |
14 | 132 | ChemSynthesis [5] |
14 | 132 | ChemicalBook [8] |
760 | 239 | TCI [13] |
760 | 239 | Fisher Scientific [20] |
The boiling point at reduced pressure (14-15 mmHg) consistently falls within the range of 123-132°C [1] [5] [8]. At atmospheric pressure (760 mmHg), the boiling point is reported as 239°C [13] [20]. Theoretical calculations predict a boiling point of 546.62 K (273.47°C) [4].
4-Phenyl-2-butanol demonstrates characteristic solubility behavior typical of secondary alcohols with aromatic substituents. The compound is insoluble in water due to the hydrophobic nature of the phenyl group and the four-carbon aliphatic chain [1] [8] [10]. However, it exhibits excellent solubility in organic solvents and oils [1] [8] [10].
The compound shows particular compatibility with ethanol, being miscible at room temperature [1]. This miscibility with alcoholic solvents is attributed to hydrogen bonding interactions between hydroxyl groups [1] [8]. The solubility in oils makes this compound useful in lipophilic formulations [1] [8].
Multiple sources report the density of 4-phenyl-2-butanol with slight variations based on measurement conditions. The following table presents density measurements from various sources:
Density (g/mL) | Temperature | Source |
---|---|---|
0.977-0.983 | Not specified | PubChem [1] |
0.970 | 25°C | ChemSynthesis [5] |
0.970 | 25°C | ChemicalBook [8] |
0.98 | 20°C | TCI [13] |
0.970 | 25°C | Sigma-Aldrich [2] |
The refractive index values also show consistency across different sources:
Refractive Index | Conditions | Source |
---|---|---|
1.514-1.518 | Not specified | PubChem [1] |
1.5170 | Not specified | ChemSynthesis [5] |
1.52 | Not specified | TCI [13] |
1.5140 | n₂₀/D | Sigma-Aldrich [2] |
The refractive index values consistently fall within the range of 1.514-1.520, indicating good measurement reproducibility [1] [2] [5] [13].
The standard enthalpy of formation for 4-phenyl-2-butanol in the gas phase has been calculated using the Joback group contribution method as -170.71 kilojoules per mole [4]. This negative value indicates that the formation of 4-phenyl-2-butanol from its constituent elements in their standard states is an exothermic process [4].
The enthalpy of formation value reflects the stability of the molecular structure, incorporating the contributions from carbon-carbon bonds, carbon-hydrogen bonds, the carbon-oxygen bond, the oxygen-hydrogen bond, and the aromatic ring system [4]. The relatively large negative value suggests favorable thermodynamic stability of the compound [4].
The enthalpy of fusion for 4-phenyl-2-butanol has been estimated at 16.26 kilojoules per mole using computational methods [4]. This value represents the energy required to convert the solid phase to the liquid phase at the melting point under standard pressure conditions [4].
The enthalpy of vaporization is calculated as 56.42 kilojoules per mole [4]. This parameter quantifies the energy necessary to convert one mole of liquid 4-phenyl-2-butanol to the vapor phase at the boiling point [4]. The relatively moderate value reflects the intermolecular forces present in the liquid phase, primarily hydrogen bonding from the hydroxyl group and van der Waals interactions from the aromatic ring [4].
The standard Gibbs free energy of formation for 4-phenyl-2-butanol has been calculated as 6.47 kilojoules per mole [4]. This positive value indicates that the formation of the compound from its elements under standard conditions is thermodynamically unfavorable, requiring energy input [4].
The Gibbs free energy value incorporates both enthalpic and entropic contributions to the thermodynamic stability of the compound [4]. Despite the negative enthalpy of formation, the positive Gibbs free energy suggests that entropy effects play a significant role in determining the overall thermodynamic favorability [4].
The partition coefficient, expressed as the logarithm of the octanol-water partition coefficient (log P), serves as a crucial parameter for understanding the lipophilicity of 4-phenyl-2-butanol. Two values have been reported in the literature using different calculation methods [4] [8].
The Crippen calculation method yields a log P value of 2.000 [4], while another source reports a log P of 2.23 [8]. Both values indicate that 4-phenyl-2-butanol exhibits significant lipophilic character, with a preference for the octanol phase over the aqueous phase [4] [8].
The partition coefficient values reflect the compound's molecular structure, incorporating the hydrophobic contributions from the phenyl ring and the aliphatic carbon chain, balanced against the hydrophilic influence of the hydroxyl group [4] [8]. These lipophilicity parameters are consistent with the observed solubility profile, supporting the compound's insolubility in water and high solubility in organic solvents [4] [8].